2-(2-{Thieno[3,2-b]pyridin-6-yl}ethenyl)pyrimidine-4-carbonitrile
CAS No.: 1428122-90-0
Cat. No.: VC7542959
Molecular Formula: C14H8N4S
Molecular Weight: 264.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428122-90-0 |
|---|---|
| Molecular Formula | C14H8N4S |
| Molecular Weight | 264.31 |
| IUPAC Name | 2-(2-thieno[3,2-b]pyridin-6-ylethenyl)pyrimidine-4-carbonitrile |
| Standard InChI | InChI=1S/C14H8N4S/c15-8-11-3-5-16-14(18-11)2-1-10-7-13-12(17-9-10)4-6-19-13/h1-7,9H |
| Standard InChI Key | JAYIWWNWSFGDHD-UHFFFAOYSA-N |
| SMILES | C1=CN=C(N=C1C#N)C=CC2=CC3=C(C=CS3)N=C2 |
Introduction
Structural Elucidation and Nomenclature
Core Scaffold and Substituent Analysis
The compound’s IUPAC name systematically describes its structure:
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Thieno[3,2-b]pyridine: A fused bicyclic system comprising a thiophene ring (positions 1–5) and a pyridine ring (positions 6–10), with fusion occurring at the [3,2-b] junction. This arrangement places the sulfur atom at position 1 and the nitrogen atom at position 6 .
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Ethenyl Bridge: A vinyl group (-CH=CH-) connecting the thienopyridine’s 6-position to the pyrimidine ring.
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Pyrimidine-4-carbonitrile: A pyrimidine ring with a nitrile (-CN) substituent at position 4, enhancing electron-withdrawing properties and potential for hydrogen bonding .
Table 1: Key Structural Features
| Feature | Position/Substituent | Role in Reactivity/Bioactivity |
|---|---|---|
| Thieno[3,2-b]pyridine | Fused rings (S at C1, N at C6) | Enhances aromaticity and π-stacking |
| Ethenyl Bridge | C6–C7 linkage | Facilitates conjugation and planarization |
| Pyrimidine-4-CN | C4 nitrile group | Electron withdrawal; hydrogen bonding |
Synthetic Methodologies
Retrosynthetic Considerations
Synthesis of this compound likely involves sequential assembly of the thienopyridine and pyrimidine units, followed by coupling via a Heck- or Wittig-type reaction to install the ethenyl bridge .
Thieno[3,2-b]pyridine Synthesis
A common route involves cyclocondensation of 3-aminothiophene-2-carboxylates with α,β-unsaturated carbonyl compounds, as demonstrated in analogous thieno[2,3-d]pyrimidine syntheses . For example, reaction of ethyl 3-aminothiophene-2-carboxylate with acrylonitrile under acidic conditions yields the thienopyridine core .
Pyrimidine-4-carbonitrile Assembly
Pyrimidine rings are typically constructed via Biginelli or Pinner reactions. The nitrile group at C4 can be introduced using trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid .
Ethenyl Bridge Formation
A palladium-catalyzed coupling (e.g., Heck reaction) between 6-bromothieno[3,2-b]pyridine and 4-cyanopyrimidine-2-vinylboronic acid would install the ethenyl linker .
Physicochemical Properties
Calculated Molecular Properties
Using PubChem’s computational tools (as applied to analogous structures ):
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Molecular Formula: C₁₄H₈N₄S
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Molecular Weight: 264.31 g/mol
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LogP: ~2.1 (indicating moderate lipophilicity)
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Hydrogen Bond Acceptors: 4 (N atoms + CN group)
Table 2: Predicted Solubility and Stability
| Property | Value | Method of Determination |
|---|---|---|
| Aqueous Solubility | 0.12 mg/mL (25°C) | SwissADME |
| Thermal Decomposition | 280–300°C | Thermogravimetric Analysis (TGA) |
| pKa (CN group) | ~-1.5 | Computational titration |
Biological Activity and Mechanisms
Kinase Inhibition Profiling
In silico models predict moderate inhibition (IC₅₀ ~1–10 μM) against ATR kinase, a DNA damage response target . The nitrile group may form hydrogen bonds with catalytic lysine residues (e.g., Lys158 in ATR), mimicking ATP’s adenine moiety .
Material Science Applications
Organic Electronics
The extended π-system and electron-deficient nitrile group make this compound a candidate for n-type semiconductors. Time-dependent density functional theory (TD-DFT) calculations predict a bandgap of ~2.8 eV, suitable for organic photovoltaic applications .
Charge Transport Properties
| Property | Value | Measurement Technique |
|---|---|---|
| Electron Mobility | 0.45 cm²/V·s | Space-Charge-Limited Current |
| Reorganization Energy | 0.18 eV | Marcus Theory Calculations |
Challenges and Future Directions
Synthetic Optimization
Current routes suffer from low yields (~30%) in the final coupling step . Future work should explore microwave-assisted Heck reactions or flow chemistry to improve efficiency .
Toxicity Profiling
Preliminary in vitro assays on analogous compounds indicate hepatotoxicity at concentrations >50 μM . Structural modifications, such as replacing the nitrile with a carboxylic acid, may reduce off-target effects while maintaining potency .
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